3-(3-Bromophenyl)-5-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
3-(3-Bromophenyl)-5-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core with a bromophenyl and a phenyl group, making it a valuable scaffold for drug development and other scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)-5-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the formation of the pyrazolo[1,5-a]pyrimidine core followed by functionalization with bromophenyl and phenyl groups. One common method involves the cyclization of appropriate precursors under reflux conditions in the presence of a suitable catalyst . The reaction conditions often include the use of solvents like ethanol or dimethylformamide and catalysts such as ammonium acetate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromophenyl)-5-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazolo[1,5-a]pyrimidines .
Scientific Research Applications
3-(3-Bromophenyl)-5-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs with potential anticancer, antiviral, and anti-inflammatory activities.
Biological Studies: The compound is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: It is used in the synthesis of other complex molecules and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-Bromophenyl)-5-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with kinases or other proteins involved in cell signaling pathways, thereby modulating cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
Uniqueness
3-(3-Bromophenyl)-5-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromophenyl group allows for unique reactivity and potential interactions with biological targets, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C19H15BrN4 |
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Molecular Weight |
379.3 g/mol |
IUPAC Name |
3-(3-bromophenyl)-5-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C19H15BrN4/c1-12-17(13-6-3-2-4-7-13)18(21)24-19(23-12)16(11-22-24)14-8-5-9-15(20)10-14/h2-11H,21H2,1H3 |
InChI Key |
WPRBUJGDXZKBCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1C3=CC=CC=C3)N)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
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